9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione
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Overview
Description
9-Hydroxy-3-methyl-4,11-dioxabicyclo[810]undecane-5,7-dione is a complex organic compound with the molecular formula C10H14O5 This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclo undecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a diketone in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions of the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione involves its interaction with specific molecular targets. The hydroxyl group and the dioxabicyclo ring system play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione: Similar in structure but may have different substituents or functional groups.
Spiro[5.5]undecane derivatives: These compounds share a similar bicyclic framework but differ in the nature of the rings and substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione |
InChI |
InChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3 |
InChI Key |
XYYINJYPZZOQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(O2)C(CC(=O)CC(=O)O1)O |
Origin of Product |
United States |
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